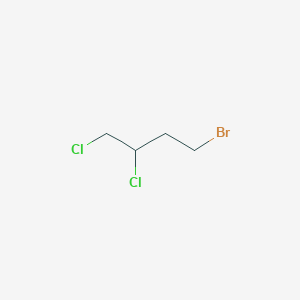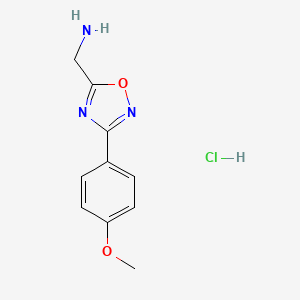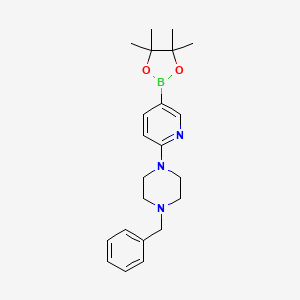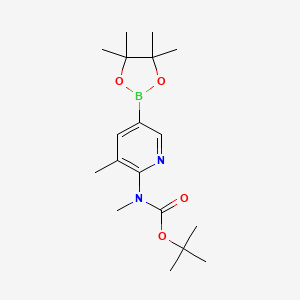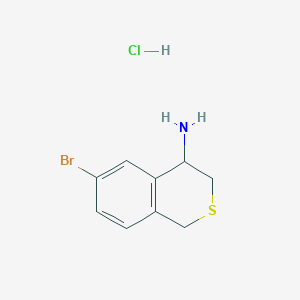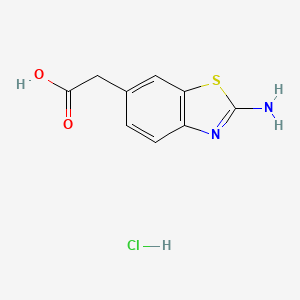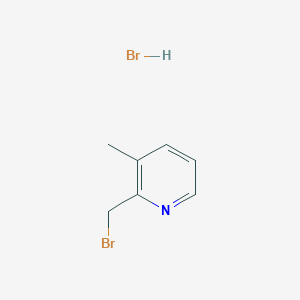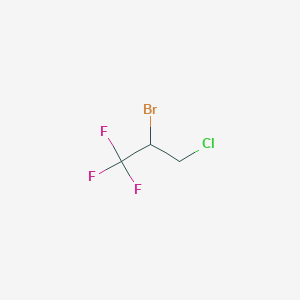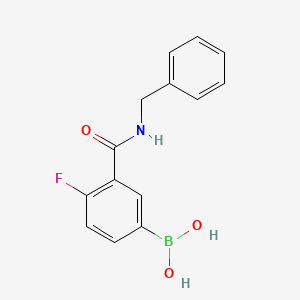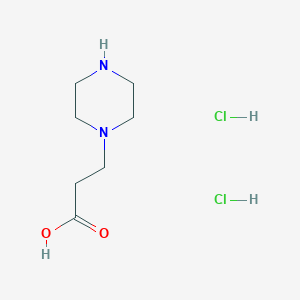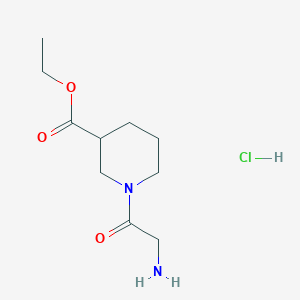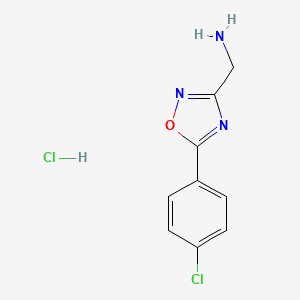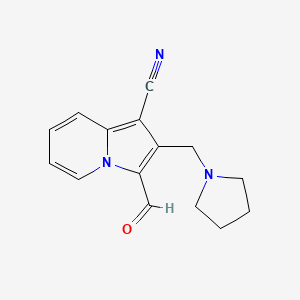
3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile
Overview
Description
“3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile” is a chemical compound with the molecular formula C15H15N3O and a molecular weight of 253.30 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile” is based on its molecular formula C15H15N3O . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications
Crystal Structure Analysis and Molecular Docking
- Crystal Structure and Docking Studies: The crystal structure of related indolizine derivatives has been elucidated, providing insight into their molecular interactions and conformations. Molecular docking studies suggest these compounds could potentially inhibit enzymes like Nicotinamidephosphoribosyltransferase (NAMPT), which is relevant for apoptosis sensitivity in certain cell types (Venkateshan et al., 2019).
Synthesis and Chemical Reactions
- Intramolecular Hydroarylation: Research shows that cyclization of indolizines bearing formyl groups leads to benzo[e]pyrido[1,2-a]indoles, indicating a deformylative intramolecular hydroarylation process (Jung & Kim, 2015).
- New Synthetic Approaches: Alternative synthetic routes for pyrrolo[3,4-a]indolizines have been developed, enhancing the accessibility of these compounds (Tereshchenko et al., 2006).
- Regioselective Annulation: The creation of 5-acylindolizine-7-carbonitriles through regioselective processes expands the chemical space for indolizines, demonstrating versatility in synthesis (Kim et al., 2021).
- One-Pot Synthesis Techniques: Efficient methods for synthesizing substituted pyrido[2,3-b]indolizine-10-carbonitriles showcase the adaptability of indolizine chemistry (Proença & Costa, 2011).
Applications in Drug Discovery
- Azafluorene Derivatives: A study on azafluorene derivatives, closely related to indolizines, reveals their potential as inhibitors of SARS-CoV-2 RdRp, indicating applications in antiviral drug development (Venkateshan et al., 2020).
Advancements in Heterocyclic Chemistry
- Polysubstituted Indolizines: The development of methods for the synthesis of polysubstituted indolizines contributes to the exploration of heterocyclic compounds in chemistry (Kucukdisli & Opatz, 2012).
properties
IUPAC Name |
3-formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-12-13(10-17-6-3-4-7-17)15(11-19)18-8-2-1-5-14(12)18/h1-2,5,8,11H,3-4,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCDOFFKWXWABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N3C=CC=CC3=C2C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



